molecular formula C19H22FN3O3S2 B2938714 ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923441-23-0

ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2938714
CAS No.: 923441-23-0
M. Wt: 423.52
InChI Key: OEGROQCHSVXOEZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic organic compound featuring a thiazolo[5,4-c]pyridine core, a bicyclic heterocyclic system containing sulfur and nitrogen. Key structural elements include:

  • Ethyl carboxylate group: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.
  • Butanamido linker: Connects the thiazolo-pyridine core to the aromatic substituent, influencing conformational flexibility.

Properties

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S2/c1-2-26-19(25)23-10-9-15-16(12-23)28-18(21-15)22-17(24)4-3-11-27-14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGROQCHSVXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (referred to as ET-FPTCP) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of ET-FPTCP, focusing on its molecular structure, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of ET-FPTCP is C19H22FN3O3S2C_{19}H_{22}FN_{3}O_{3}S_{2}, with a molecular weight of 423.52 g/mol. The compound features a thiazolopyridine core, which is known for its presence in various biologically active compounds. The structure includes an ethyl ester group linked to a butanamide side chain and a fluorophenyl thioether moiety, which may influence its biological interactions.

Structural Formula

ET FPTCP C19H22FN3O3S2\text{ET FPTCP }\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}\text{S}_{2}

Key Features

  • Thiazolopyridine Core : Associated with diverse biological activities.
  • Fluorophenyl Group : Potentially enhances interaction with biological targets.
  • Thioether Functionality : May contribute to the compound's pharmacological properties.

Research Findings

  • Cell-Based Studies : Preliminary studies indicate that compounds related to thiazolopyridines can induce pluripotency markers in stem cells. For instance, derivatives have shown activity in enforcing Oct3/4 expression, a key factor in maintaining pluripotency in embryonic stem cells .
  • Structure-Activity Relationship (SAR) : Research on structurally similar compounds has demonstrated that modifications to the thiazolopyridine core can significantly affect biological activity. For example, the introduction of different substituents on the phenyl rings can enhance potency against specific biological targets.
  • In Vitro Testing : Although specific studies on ET-FPTCP are scarce, related compounds have been tested for anti-cancer properties and have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

StudyCompoundFindings
Study 1Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylateInduced Oct3/4 expression in stem cells; potential for reprogramming somatic cells .
Study 2Thiazolopyridine DerivativesShowed enhanced activity against cancer cell lines; structure modifications led to increased efficacy.

Safety and Hazards

ET-FPTCP is intended solely for research purposes and has not been evaluated for therapeutic use in humans or animals. Safety data regarding toxicity and hazard classifications are not extensively documented; thus, caution should be exercised when handling this compound.

Chemical Reactions Analysis

Synthetic Routes and Key Precursor Reactions

The compound is synthesized via multi-step protocols involving:

Reaction StepReagents/ConditionsProduct/IntermediateReference
Thiazole ring formationThiourea + phenacyl bromide in ethanol2-Aminothiazole derivative
Acylation of amineAcetic anhydrideN-Acetylated thiazole
Thioether coupling4-Fluorothiophenol + butanedioic acid derivative4-((4-Fluorophenyl)thio)butanamido group
EsterificationEthanol + acid catalystEthyl ester final product

The butanamido-thiazolo[5,4-c]pyridine scaffold is assembled via nucleophilic substitution and cyclization, with the ethyl ester introduced in the final step .

Derivatization of Functional Groups

The compound’s reactivity is dominated by three functional groups:

Ethyl Ester Hydrolysis

ReactionConditionsProductNotes
Acidic hydrolysisHCl/H₂SO₄, refluxCarboxylic acid derivativeCommon for ester-to-acid conversion .
Basic hydrolysisNaOH/EtOH, 60°CSodium carboxylateYields water-soluble analog .

Thioether Oxidation

The 4-fluorophenylthio group can undergo oxidation:

ReagentProductOutcome
H₂O₂/CH₃COOHSulfoxide (S=O)Partial oxidation .
KMnO₄/H⁺Sulfone (O=S=O)Full oxidation; alters electronic properties .

Amide Bond Cleavage

MethodConditionsResult
Acidic6M HCl, 110°CFree amine + butanedioic acid
EnzymaticProteases (e.g., trypsin)Selective cleavage under mild conditions

Cross-Coupling and Functionalization

The thiazole ring and aryl groups enable further modifications:

Reaction TypeReagentsApplication
Suzuki couplingPd(PPh₃)₄, aryl boronic acidIntroduces aryl/heteroaryl groups at C-2 or C-5 .
Buchwald–Hartwig aminationPd₂(dba)₃, XantphosForms C–N bonds with amines .
HalogenationNBS or Cl₂Adds bromine/chlorine for downstream couplings .

Multi-Component Reactions

Participates in cycloadditions and condensations:

ReactionComponentsProduct
Hantzsch thiazole synthesisEthyl acetoacetate, NH₄SCNPolycyclic thiazole derivatives .
Biginelli reactionAldehydes, ureaDihydropyrimidinones fused to thiazole .

Stability and Degradation

ConditionObservation
Aqueous acidic (pH < 3)Ester hydrolysis dominates (t₁/₂ = 4–6 hrs) .
UV light (254 nm)Thioether oxidation to sulfoxide/sulfone .
High temperature (>150°C)Decomposition via retro-Diels-Alder pathway .

Table 1: Representative Derivatives and Bioactivity

DerivativeModificationIC₅₀ (µM)Target
Sulfoxide analogS→SO1.4K562 leukemia
Carboxylic acidEster→COOH>10Reduced activity
Brominated thiazoleBr at C-50.9A375 melanoma

Table 2: Reaction Optimization Parameters

ReactionSolventTemp (°C)Time (hrs)Yield (%)
Ester hydrolysisEtOH/H₂O80685
Suzuki couplingDMF1001268
Thioether oxidationCH₃COOH252492

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolo-Pyridine Derivatives

Property Target Compound (4-Fluorophenylthio) Ethyl 2-(4-(p-Tolylthio)butanamido)-... (CAS 922456-34-6) (E)-Ethyl 5-(4-(Dimethylamino)phenyl)-... (CAS 512811-75-5)
Molecular Formula C19H22FN3O3S2 (inferred) C20H25N3O3S2 C26H31N5O3S
Molecular Weight ~423.5 (calculated) 419.6 493.6
Core Structure Thiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Thiazolo[3,2-a]pyrimidine
Substituent Effects Electron-withdrawing (F) Electron-donating (CH3) Dimethylamino, pyrazole, methyl groups
Theoretical logP Moderate (~3.5)* Slightly higher (~3.8)* Higher (~4.2)*

*Estimated based on substituent contributions.

Key Observations:

Substituent Impact :

  • The 4-fluorophenylthio group in the target compound likely increases polarity compared to the p-tolylthio analog (), which has a methyl group. This could enhance aqueous solubility but reduce membrane permeability .
  • Fluorine’s electronegativity may improve metabolic stability compared to methyl, a critical factor in pharmacokinetics.

Core Heterocycle Differences: The thiazolo[5,4-c]pyridine core (target compound and ) differs from the thiazolo[3,2-a]pyrimidine in , which has an additional nitrogen atom.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate?

The synthesis involves multi-step functionalization of the thiazolo[5,4-c]pyridine core. A key intermediate, tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate , is synthesized via cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine (74.2% yield) . Subsequent coupling with 4-((4-fluorophenyl)thio)butanoic acid employs HATU/DIPEA-mediated amidation in CH₂Cl₂ (yield: ~70–80%) . Critical parameters include:

  • Temperature control (50°C for copper-mediated bromination ).
  • Solvent selection (DMF for CuBr/t-BuONO reactions ).
  • Purification via gradient column chromatography (pentane/ethyl acetate) .

Q. How is the compound characterized structurally?

Characterization relies on:

  • ¹³C NMR : Peaks at δ 171.98 (ester carbonyl), 170.24 (amide carbonyl), and 158.43 (fluorophenyl C-F coupling) confirm functional groups .
  • HRMS : Exact mass ([M+H]+) matches theoretical values (e.g., Δ = -0.49 ppm for a PROTAC derivative ).
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. What are the stability considerations for this compound under storage?

  • Storage : -20°C in anhydrous DMSO or CH₂Cl₂ to prevent hydrolysis of the ester and amide groups.
  • Light sensitivity : Protect from UV exposure due to the thioether and aromatic moieties .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

SAR studies focus on:

  • Thioether modification : Replace 4-fluorophenyl with other aryl groups (e.g., 4-chlorophenyl) to assess electronic effects on target binding .
  • Amide linker optimization : Vary the butanamido chain length (C3 vs. C4) to balance solubility and permeability .
  • Core substitutions : Introduce methyl groups at the 5-position of the thiazolo[5,4-c]pyridine to modulate steric hindrance .

Q. What mechanistic insights exist for its role in PROTAC design?

This compound serves as a warhead in proteolysis-targeting chimeras (PROTACs):

  • Ternary complex formation : The thiazolo[5,4-c]pyridine core binds E3 ligases (e.g., VHL), while the fluorophenyl thioether recruits target proteins .
  • Degradation efficiency : Assess via Western blot (e.g., IC₅₀ values in HEK293 cells) and cellular thermal shift assays (CETSA) .

Q. How can contradictions in synthetic yields be resolved?

Discrepancies in yields (e.g., 74.2% vs. 83% in similar steps ) arise from:

  • Reagent purity : Use sublimed sulfur (>99%) to avoid side reactions .
  • Catalyst loading : Optimize CuBr stoichiometry (1.2–1.5 eq.) to prevent overhalogenation .
  • Workup protocols : Quench reactions with ice-cold water to stabilize intermediates .

Q. What in vitro assays are suitable for assessing toxicity?

  • MTT assay : Measure mitochondrial dysfunction in HepG2 cells (IC₅₀ > 50 µM indicates low cytotoxicity) .
  • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (target: <10% inhibition at 10 µM) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

StepReagentsTemp. (°C)Time (h)Yield (%)Ref.
BrominationCuBr, t-BuONO, DMF50374.2[1]
AmidationHATU, DIPEA, CH₂Cl₂RT1278.5[2]

Q. Table 2. NMR Data for Key Functional Groups

Group¹³C NMR (δ)AssignmentRef.
Ester171.98COOEt[7]
Amide170.24CONH[7]
Thioether136.14C-S-C aromatic[7]

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